1-acetyl-N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)piperidine-4-carboxamide
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Description
1-acetyl-N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.17533859 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing. Dysregulation of c-met signaling can lead to the development and progression of various cancers .
Mode of Action
This compound interacts with its target, c-Met kinase, by binding to it . This binding can lead to changes in the activity of c-Met kinase, potentially inhibiting its function .
Biochemical Pathways
The inhibition of c-Met kinase can affect various biochemical pathways involved in cell growth and proliferation . By inhibiting c-Met kinase, this compound may disrupt these pathways, potentially leading to a decrease in the growth and spread of cancer cells .
Pharmacokinetics
Compounds with similar structures have been shown to exhibit good bioavailability
Result of Action
The result of this compound’s action is a potential decrease in the growth and spread of cancer cells . By inhibiting c-Met kinase, this compound may disrupt the biochemical pathways that promote cell growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment can influence the compound’s ability to bind to its target .
Properties
IUPAC Name |
1-acetyl-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-3-25-16-14-20-19-13(22(14)9-6-17-16)10-18-15(24)12-4-7-21(8-5-12)11(2)23/h6,9,12H,3-5,7-8,10H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQKATIJRXOUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.